molecular formula C7H3ClF3NO B14346867 3-Chloro-4-(trifluoromethyl)pyridine-2-carbaldehyde CAS No. 90381-11-6

3-Chloro-4-(trifluoromethyl)pyridine-2-carbaldehyde

Katalognummer: B14346867
CAS-Nummer: 90381-11-6
Molekulargewicht: 209.55 g/mol
InChI-Schlüssel: XOMLXPJDDDWSDM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Chloro-4-(trifluoromethyl)pyridine-2-carbaldehyde is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are characterized by the presence of a trifluoromethyl group (-CF3) attached to a pyridine ring.

Vorbereitungsmethoden

The synthesis of 3-Chloro-4-(trifluoromethyl)pyridine-2-carbaldehyde can be achieved through several methods. One common approach involves the introduction of a trifluoromethyl group into a pyridine ring. This can be done via two main methods:

Analyse Chemischer Reaktionen

3-Chloro-4-(trifluoromethyl)pyridine-2-carbaldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

3-Chloro-4-(trifluoromethyl)pyridine-2-carbaldehyde has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Chloro-4-(trifluoromethyl)pyridine-2-carbaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group and the pyridine ring contribute to its unique chemical properties, which can influence its binding to enzymes or receptors. The exact pathways and molecular targets depend on the specific application and the compound’s structure .

Vergleich Mit ähnlichen Verbindungen

3-Chloro-4-(trifluoromethyl)pyridine-2-carbaldehyde can be compared with other trifluoromethylpyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Eigenschaften

CAS-Nummer

90381-11-6

Molekularformel

C7H3ClF3NO

Molekulargewicht

209.55 g/mol

IUPAC-Name

3-chloro-4-(trifluoromethyl)pyridine-2-carbaldehyde

InChI

InChI=1S/C7H3ClF3NO/c8-6-4(7(9,10)11)1-2-12-5(6)3-13/h1-3H

InChI-Schlüssel

XOMLXPJDDDWSDM-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C(C(=C1C(F)(F)F)Cl)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.